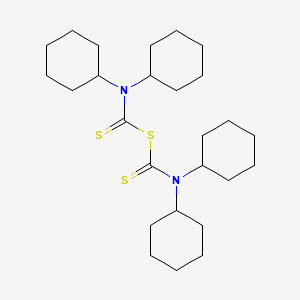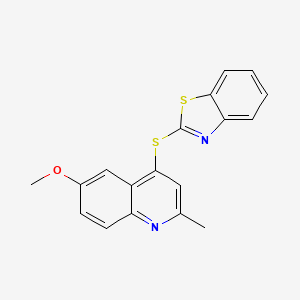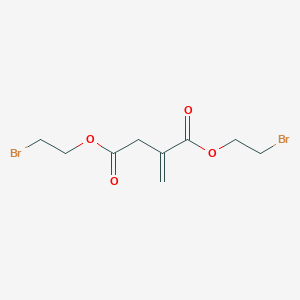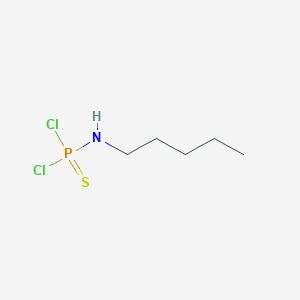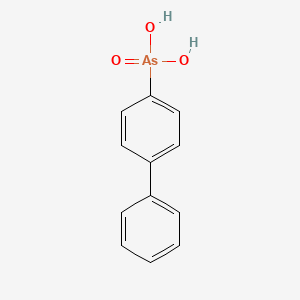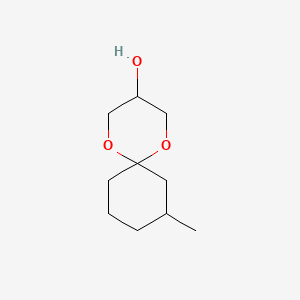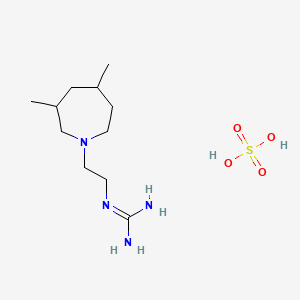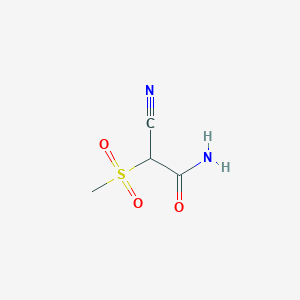
2-Cyano-2-(methanesulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-2-(methanesulfonyl)acetamide is an organic compound characterized by the presence of a cyano group, a methanesulfonyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-2-(methanesulfonyl)acetamide typically involves the reaction of methanesulfonyl chloride with cyanoacetamide under basic conditions. The reaction proceeds as follows:
- Methanesulfonyl chloride is added dropwise to a solution of cyanoacetamide in an appropriate solvent, such as dichloromethane.
- A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
- The product is then isolated by filtration, washed with water, and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyano-2-(methanesulfonyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Condensation Reactions: Catalysts such as piperidine or pyridine in the presence of heat.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted cyanoacetamides.
Condensation Reactions: Heterocyclic compounds such as pyridines and pyrazoles.
Reduction: Amino derivatives of cyanoacetamide.
Applications De Recherche Scientifique
2-Cyano-2-(methanesulfonyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Derivatives of this compound are being investigated for their potential as anticancer agents, antiviral drugs, and anti-inflammatory compounds.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Cyano-2-(methanesulfonyl)acetamide and its derivatives involves the interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
2-Cyanoacetamide: Similar in structure but lacks the methanesulfonyl group.
Methanesulfonylacetamide: Similar in structure but lacks the cyano group.
Cyanoacetylurea: Contains a cyano group and an acetamide moiety but has a different functional group arrangement.
Uniqueness: 2-Cyano-2-(methanesulfonyl)acetamide is unique due to the presence of both the cyano and methanesulfonyl groups, which confer distinct reactivity and properties. This combination allows for a broader range of chemical transformations and applications compared to similar compounds.
Propriétés
Numéro CAS |
10517-92-7 |
|---|---|
Formule moléculaire |
C4H6N2O3S |
Poids moléculaire |
162.17 g/mol |
Nom IUPAC |
2-cyano-2-methylsulfonylacetamide |
InChI |
InChI=1S/C4H6N2O3S/c1-10(8,9)3(2-5)4(6)7/h3H,1H3,(H2,6,7) |
Clé InChI |
PGJDSPYDHRNJJA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


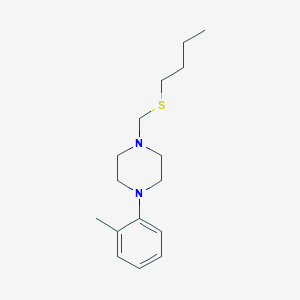
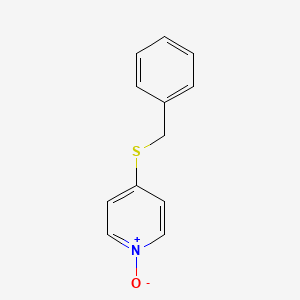
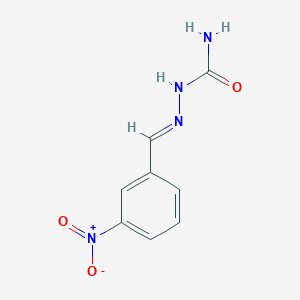


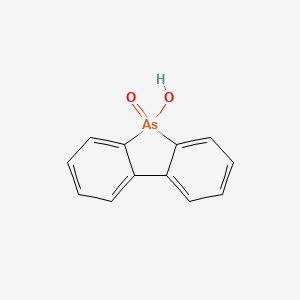
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
